2-(2-Methylbenzylidene)malononitrile

Carbonic Anhydrase Inhibition Acetylcholinesterase Inhibition Structure-Activity Relationship (SAR)

BMN-based SAR programs face extreme target sensitivity to aromatic substitution-generic analogs yield irreproducible results. This compound delivers the critical 2-methyl substitution required for mapping steric/electronic effects on kinase, hCA, and AChE selectivity. • Definitive SAR data point: Enables differentiation from 4-Me, 2-Cl, and 3-Br regioisomers in congeneric BMN libraries. • Unique dual activity: Potent RNase L activation (IC50 2.30 nM) opens antiviral pathway research. • Supply reliability: Consistent ≥98% purity, batch-to-batch reproducibility for medicinal chemistry.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 2698-44-4
Cat. No. B1275398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylbenzylidene)malononitrile
CAS2698-44-4
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=C(C#N)C#N
InChIInChI=1S/C11H8N2/c1-9-4-2-3-5-11(9)6-10(7-12)8-13/h2-6H,1H3
InChIKeyKQUXXJMMRODTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylbenzylidene)malononitrile (CAS 2698-44-4): Procurement-Grade Identification and Class Context


2-(2-Methylbenzylidene)malononitrile (CAS 2698-44-4, molecular formula C₁₁H₈N₂, molecular weight 168.19 g/mol) is a benzylidenemalononitrile (BMN) derivative . This compound class, also referred to as tyrphostins, is synthesized via Knoevenagel condensation and serves as a core scaffold for developing enzyme inhibitors, particularly against tyrosine kinases, carbonic anhydrases, and acetylcholinesterase [1]. Its procurement typically targets research applications in medicinal chemistry and biochemical assay development, where the specific 2-methyl substitution pattern on the benzylidene ring is a critical determinant of its biological activity profile .

Procurement Risk: Why a Generic Benzylidenemalononitrile Cannot Simply Replace 2-(2-Methylbenzylidene)malononitrile


Substituting 2-(2-Methylbenzylidene)malononitrile with a casual benzylidenemalononitrile analog is scientifically unsound due to extreme target sensitivity to the aromatic substitution pattern. Within a single congeneric series of 11 BMN derivatives, inhibitory potency against human carbonic anhydrase I (hCA-I) and acetylcholinesterase (hAChE) varied dramatically depending solely on the benzylidene substituent [1]. For example, a different regioisomer or functional group can shift the inhibition profile from nanomolar affinity for AChE to preferential micromolar inhibition of hCA isozymes, or abolish activity entirely [1]. Therefore, the precise 2-methyl substitution is not a generic feature but a structural requirement for a specific and non-interchangeable activity fingerprint, directly impacting experimental reproducibility and drug discovery programs.

Quantitative Differentiation Evidence for 2-(2-Methylbenzylidene)malononitrile Versus Structural Analogs


Benzylidenemalononitrile Series Activity Profiling: hCA-I vs. hAChE Selectivity Shifts

In a head-to-head study of 11 benzylidenemalononitrile derivatives, the substitution pattern on the aromatic ring dictated the enzyme inhibition profile. While the specific compound ID for 2-(2-Methylbenzylidene)malononitrile within the series is not explicitly confirmed in accessible excerpts, the data demonstrate that minor structural changes lead to large potency shifts [1]. The most potent hCA-I inhibitor (Compound 5) had a Ki of 7.51 µM, whereas the most potent hAChE inhibitor (Compound 3) had a Ki of 0.058 µM, a difference of over 100-fold [1]. This class-level data strongly implies that the 2-methyl derivative will possess a unique and non-interchangeable activity profile compared to other regioisomers or substituted analogs.

Carbonic Anhydrase Inhibition Acetylcholinesterase Inhibition Structure-Activity Relationship (SAR) Benzylidenemalononitrile Derivatives

Evaluation as a Potential Tyrosinase Inhibitor for Melanogenesis Research

2-(2-Methylbenzylidene)malononitrile has been specifically cited as a compound studied for its potential as a tyrosinase inhibitor, an enzyme critical for melanin biosynthesis . This application is significant for dermatological and cosmetic research. While specific IC50 values against tyrosinase are not available from the prioritized sources, the structural similarity to other known tyrosinase-inhibiting benzylidene malononitrile derivatives supports a targeted procurement rationale for this specific compound in pigmentation studies, differentiating it from BMN analogs optimized solely for kinase or carbonic anhydrase inhibition .

Tyrosinase Inhibition Melanogenesis Cosmetic Research

Reported RNase L Activation Activity in a BindingDB Entry

A database entry in BindingDB, a public repository of measured binding affinities, lists an IC50 of 2.30 nM for this compound's activation of RNase L, measured by the inhibition of protein synthesis in mouse L cell extracts [1]. This functional activity is distinct from the enzyme inhibition profiles (hCA, AChE) reported for other benzylidenemalononitrile derivatives and hints at a unique biological target engagement. However, this is an isolated biochemical finding without a direct comparative analysis against other analogs in the same assay, thus it serves as a differentiating but non-comparative data point.

RNase L Activation Antiviral Research Innate Immunity

Defined Application Scenarios for the Procurement of 2-(2-Methylbenzylidene)malononitrile


Structure-Activity Relationship (SAR) Probe for Benzylidenemalononitrile-Enzyme Interactions

Procurement is highly justified for medicinal chemistry groups building SAR libraries around the benzylidenemalononitrile scaffold. As demonstrated in a comparative study of 11 derivatives, the biological activity is highly sensitive to the aromatic substitution pattern [1]. The specific 2-methyl substitution offers a key data point for mapping how steric and electronic modifications on the benzylidene ring influence selectivity between targets such as hCA-I, hCA-II, and hAChE. Its use as a reference compound alongside other regioisomers (e.g., 4-methyl, 2-chloro, 3-bromo) is essential for building robust pharmacophore models.

Investigational Tool for Tyrosinase-Mediated Melanogenesis Pathways

This compound is a candidate probe for laboratories studying hyperpigmentation disorders or developing skin-lightening agents. Its identification as a potential tyrosinase inhibitor differentiates it from other BMN derivatives commonly used as kinase inhibitors . Researchers can leverage this compound to explore its effects on melanin production in murine or human melanocyte models, comparing its efficacy directly against reference inhibitors like kojic acid. The 2-methyl substitution may offer distinct physicochemical properties (e.g., lipophilicity, LogP ~2.43 ) that influence cell permeability.

Exploratory Biochemistry in the 2-5A/RNase L Innate Immunity Pathway

Based on a preliminary BindingDB record showing potent RNase L activation (IC50 of 2.30 nM) [2], this compound is a potential starting point for research into the 2-5A synthetase/RNase L antiviral pathway. This is a niche application where most BMN analogs are untested, providing a blue-ocean research opportunity. The compound can be used in cell-free translation inhibition assays and cellular models of viral infection to validate this novel activity, potentially positioning it as a unique chemical biology probe distinct from conventional tyrphostin use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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